molecular formula C20H24N2 B11129352 1-(3-methylbenzyl)-2-pentyl-1H-benzimidazole

1-(3-methylbenzyl)-2-pentyl-1H-benzimidazole

Cat. No.: B11129352
M. Wt: 292.4 g/mol
InChI Key: IERZZHRBPSCJRH-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzyl chloride and 2-pentylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-[(3-METHYLPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE lies in its specific substituents and the resulting chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-pentylbenzimidazole

InChI

InChI=1S/C20H24N2/c1-3-4-5-13-20-21-18-11-6-7-12-19(18)22(20)15-17-10-8-9-16(2)14-17/h6-12,14H,3-5,13,15H2,1-2H3

InChI Key

IERZZHRBPSCJRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C

Origin of Product

United States

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